molecular formula C12H8FNO4 B6387817 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid CAS No. 1261889-91-1

5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6387817
CAS No.: 1261889-91-1
M. Wt: 249.19 g/mol
InChI Key: PYNCZAORZZBCFA-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid is an organic compound that features both fluorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common route starts with the fluorination of a suitable aromatic precursor, followed by hydroxylation and subsequent coupling with nicotinic acid derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as:

    Fluorination: Using fluorinating agents like Selectfluor.

    Hydroxylation: Employing hydroxylating agents under controlled pH and temperature.

    Coupling Reaction: Utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the fluorinated and hydroxylated intermediates with nicotinic acid.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Pathways Involved: The compound may influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxyphenylboronic acid
  • 4-Fluoro-2-hydroxyacetophenone
  • 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyridine

Uniqueness

Compared to similar compounds, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxynicotinic acid is unique due to its dual hydroxyl and fluorine functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-7-1-2-8(10(15)4-7)6-3-9(12(17)18)11(16)14-5-6/h1-5,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNCZAORZZBCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687250
Record name 5-(4-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-91-1
Record name 5-(4-Fluoro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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